molecular formula C19H23N5O2 B4057344 2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide

2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide

Cat. No. B4057344
M. Wt: 353.4 g/mol
InChI Key: RRXTXCOZWALRBG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclohexyl group, a 1,2,4-triazole ring, and a benzoxazole ring. Compounds containing these functional groups are often involved in a wide range of biological activities .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a benzoxazole ring, which is a fused ring system with a benzene ring and an oxazole ring.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and benzoxazole rings. Triazoles are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Triazoles and benzoxazoles are prominent in synthetic organic chemistry due to their diverse applications, ranging from pharmaceuticals to materials science. The synthesis of these compounds often involves innovative methodologies that enable the construction of complex molecules. For instance, the synthesis of new classes of cyclic dipeptidyl ureas via Ugi reactions and subsequent modifications to introduce triazinyl alaninamides showcases the creative approaches in generating novel compounds with potentially unique properties (Sañudo et al., 2006). Similarly, the one-pot synthesis of oxoisoindoline-1,2,3-triazole hybrids highlights the efficiency of combining Ugi and click reactions, presenting a straightforward method to access complex structures (Akrami et al., 2016).

Biological Activities

Compounds containing triazole, benzoxazole, and carboxamide functionalities have been explored for various biological activities, including antimicrobial and antiviral properties. A study on benzamide-based 5-aminopyrazoles demonstrated significant antiviral activities against bird flu influenza (H5N1), suggesting the potential of these compounds in developing new antiviral drugs (Hebishy et al., 2020). Furthermore, thiosemicarbazides and 1,2,4-triazolethiones derived from benzohydrazide showed potent antioxidant activities, indicating their usefulness in addressing oxidative stress-related conditions (Nazarbahjat et al., 2014).

Materials Science Applications

The structural flexibility and sorption behavior of metal-organic frameworks (MOFs) featuring triazole rings have been researched for their potential in gas storage and separation. For example, a porous cuprous triazolate framework demonstrated exceptional framework flexibility and selective sorption behavior, making it suitable for efficient gas separation and storage applications (Zhang & Chen, 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

Future Directions

Given the wide range of biological activities exhibited by triazole derivatives, this compound could be a potential candidate for further study in drug discovery .

properties

IUPAC Name

2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-11(17-21-12(2)23-24-17)20-18(25)14-8-9-15-16(10-14)26-19(22-15)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,20,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXTXCOZWALRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)NC(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
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2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
Reactant of Route 3
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2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
Reactant of Route 4
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2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide
Reactant of Route 6
2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide

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